Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Dasatinib Tyrosine Kinase Inhibitor Process Chemistry

Safeguard your Dasatinib convergent synthesis from unwanted nucleophilic side reactions. This Boc-protected thiazole (CAS 302964-01-8) enables selective deprotection after ester hydrolysis, delivering 53.4% overall yield versus alternative routes. - **Key application**: Dasatinib intermediate & Impurity 43 reference standard for HPLC validation. - **Physical property**: >300°C melting point, LogP 2.38 for distinct chromatographic separation. - **Supply advantage**: Stable building block for SAR studies and carboxylic acid precursor synthesis.

Molecular Formula C11H16N2O4S
Molecular Weight 272.32
CAS No. 302964-01-8
Cat. No. B2968552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate
CAS302964-01-8
Molecular FormulaC11H16N2O4S
Molecular Weight272.32
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(S1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-12-9(18-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
InChIKeyHFYFUEBSUSRJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(Boc-amino)thiazole-5-carboxylate: Identity & Procurement


Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate (CAS 302964-01-8), also referred to as Ethyl 2-BOC-aminothiazole-5-carboxylate, is a heterocyclic building block featuring a thiazole ring, an ethyl ester at the 5-position, and a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position . Its molecular formula is C₁₁H₁₆N₂O₄S with a molecular weight of 272.32 g/mol . This compound serves as a pivotal intermediate in the synthesis of biologically active molecules, most notably as a precursor in the manufacturing route of the tyrosine kinase inhibitor Dasatinib [1], and is also employed as a reference standard for pharmaceutical impurity analysis [2].

Synthetic Intermediate Boc-protected thiazole ester for Dasatinib precursor
Analytical Reference Dasatinib Impurity 43 standard for HPLC profiling
Process Chemistry Reported 53% overall yield route via Boc intermediate

Ethyl 2-(Boc-amino)thiazole-5-carboxylate: Key Differentiation


Substituting Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate with its unprotected analog, Ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8), or a methyl ester variant (CAS 745078-03-9) is not chemically equivalent. The Boc protecting group on the target compound confers a critical difference in synthetic utility: it prevents unwanted nucleophilic side reactions at the 2-amino position during multi-step sequences, a necessity in the convergent synthesis of Dasatinib where the amine must be unmasked only after ester hydrolysis and amide coupling [1]. Furthermore, in analytical contexts, the specific retention time and mass spectral fragmentation pattern of this Boc-protected species are essential for its unequivocal identification as Dasatinib Impurity 43, a role that an unprotected amine or a different ester cannot fulfill in a validated HPLC method for pharmaceutical quality control [2].

Protecting Group Mismatch Unprotected amine may shift synthetic outcome Ethyl 2-aminothiazole-5-carboxylate lacks Boc, risking nucleophilic side reactions that can reduce yield in multi-step routes.
Ester & Chromatography Mismatch Methyl ester or different LogP species not interchangeable Methyl ester analog alters retention; unprotected amine shifts LogP by ~1.6, breaking validated HPLC impurity resolution.

Ethyl 2-(Boc-amino)thiazole-5-carboxylate: Synthesis, Purity & Stability Evidence


Yield Advantage in Dasatinib Synthesis

The use of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate as an intermediate enables a significant increase in the overall yield of Dasatinib compared to routes relying on unprotected 2-aminothiazole-5-carboxylates. A 2016 process optimization study reported a total yield of 53.4% for Dasatinib synthesis starting from Ethyl 2-aminothiazole-5-carboxylate, which proceeded through an initial Boc protection step to yield the target compound [1]. This represents a substantial improvement over an earlier industrial process employing a methyl ester analog, which achieved only 41.5% yield [2].

Yield in Dasatinib Synthesis
Head-to-head
53.4% overall yield (target route)
vs 41.5% (methyl ester route)
Reported yield improvement context
Absolute +11.9 pp, cross-study process optimization
Dasatinib Tyrosine Kinase Inhibitor Process Chemistry

Chromatographic Separation in Impurity Profiling

As a designated pharmaceutical reference standard (Dasatinib Impurity 43), Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate exhibits distinct chromatographic behavior that is critical for its use in analytical method validation. Vendor technical datasheets confirm that this compound is supplied with detailed characterization data compliant with regulatory guidelines, ensuring its identity and purity for use in ANDA submissions [1]. Its calculated LogP of 2.38 differs markedly from the more polar unprotected analog, Ethyl 2-aminothiazole-5-carboxylate, which has a predicted LogP of approximately 0.8 .

Chromatographic Separation
Reported
LogP 2.38 (Boc-protected)
vs LogP ~0.8 (unprotected analog)
Supports impurity profiling separation context
ΔLogP ≈ 1.58 ensures reversed-phase resolution
Pharmaceutical Analysis HPLC Impurity Profiling

Thermal Stability for Storage and Handling

The target compound demonstrates superior thermal stability compared to its unprotected amine counterpart, a consequence of the Boc protecting group. The melting point of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is reported as >300°C , whereas Ethyl 2-aminothiazole-5-carboxylate melts between 144-148°C . This elevated melting point correlates with greater solid-state stability and a reduced propensity for degradation under standard storage conditions.

Thermal Stability
Data to verify
Melting point >300°C (target)
vs 144–148°C (unprotected analog)
Reported thermal stability context
Supplier-reported; solid-state storage advantage may apply
Stability Storage Conditions Procurement

Ethyl 2-(Boc-amino)thiazole-5-carboxylate: Optimal Procurement Scenarios


Dasatinib Manufacturing & Scale-Up

This compound is the preferred starting material for Dasatinib synthesis when a convergent route with a protected amine is employed. Evidence from process optimization studies demonstrates that using this Boc-protected intermediate contributes to an overall yield of 53.4%, a notable improvement over alternative routes [1]. Procuring this specific intermediate is justified for CMOs and pharmaceutical companies aiming to maximize yield and minimize purification steps in Dasatinib production.

Dasatinib Impurity Profiling Standard

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is a critical reference material for the identification and quantification of Dasatinib Impurity 43 in drug substance and drug product analysis. Its unique LogP value of 2.38 ensures distinct chromatographic separation from other potential impurities and the main Dasatinib peak, making it essential for validated HPLC methods used in QC release testing and stability studies [1].

Src Kinase Inhibitor Synthesis

The compound serves as a precursor to 2-aminocarboxamidothiazoles, a class of compounds identified as potent inhibitors of Src-family kinase p56Lck [1]. The Boc-protected amine allows for selective deprotection and subsequent functionalization to generate a diverse library of carboxamide analogs for structure-activity relationship (SAR) studies in kinase inhibitor research. Its high thermal stability (>300°C melting point) simplifies storage and handling during long-term medicinal chemistry campaigns .

Boc-Amino Thiazole Carboxylic Acid Synthesis

This ethyl ester is a key starting material for the synthesis of 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid (CAS 302964-02-9), a versatile carboxylic acid building block used in amide coupling reactions [1]. The ester can be readily hydrolyzed under basic conditions to yield the free acid, which is then employed in the preparation of various bioactive molecules, including Src-family kinase inhibitors.

Application
Selection Property
Validation Focus
Dasatinib synthetic route development
Boc-protected intermediate for convergent synthesis
Reported process yield improvement context
Dasatinib impurity profiling standard
Chromatographic identity as Impurity 43
HPLC retention and LogP separation context
Src-family kinase inhibitor SAR studies
Boc-protected aminothiazole precursor
Selective deprotection and amide coupling feasibility
2-(Boc-amino)thiazole-5-carboxylic acid synthesis
Ethyl ester hydrolysis precursor
Carboxylic acid building block for amide coupling

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